4-Morpholinopyridine
Overview
Description
4-Morpholinopyridine (MORP) can be synthesized by the reduction of its 1-oxide . It undergoes morpholine ring contraction on reacting with trimethylsilylmethyllithium (TMSCH 2 Li) . It may also be used as a secondary enhancer to improve the chemiluminescence of horseradish peroxidase (HRP) catalyzed oxidation of luminol .
Molecular Structure Analysis
The molecular formula of 4-Morpholinopyridine is C9H12N2O . It has an average mass of 164.204 Da and a monoisotopic mass of 164.094955 Da .Chemical Reactions Analysis
4-Morpholinopyridine undergoes morpholine ring contraction when it reacts with trimethylsilylmethyllithium (TMSCH 2 Li) . More details about its chemical reactions are not available in the search results.Physical And Chemical Properties Analysis
4-Morpholinopyridine has a density of 1.1±0.1 g/cm3, a boiling point of 301.3±32.0 °C at 760 mmHg, and a flash point of 136.0±25.1 °C . It has a molar refractivity of 46.2±0.3 cm3, a polar surface area of 25 Å2, and a molar volume of 146.0±3.0 cm3 .Scientific Research Applications
Synthesis of Alkyl-Morpholinopyridinium Halides
4-Morpholinopyridine is utilized in the synthesis of 1-alkyl-4-morpholinopyridinium halides . These halides are significant in various chemical reactions where they may act as intermediates or catalysts .
Chemiluminescence Enhancement
It serves as a secondary enhancer to improve the chemiluminescence in assays involving horseradish peroxidase (HRP) catalyzed oxidation of luminol. This application is particularly useful in enhancing detection sensitivity in various biochemical assays .
Antidepressant Synthesis
Although not directly related to 4-Morpholinopyridine, its close relative, 4-Morpholinopiperidine , is used in the synthesis of antidepressants. This suggests that 4-Morpholinopyridine could potentially be modified or serve as an inspiration for new antidepressant compounds .
Antimicrobial Activity
Similarly, 4-Morpholinopiperidine derivatives have shown antimicrobial activity . By extension, this indicates that 4-Morpholinopyridine could be explored for its antimicrobial properties or as a precursor in synthesizing antimicrobial agents .
Cancer Research
Compounds synthesized from 4-Morpholinopiperidine have been used to reduce invasion in colorectal carcinoma cells and restore E-cadherin expression. This suggests a potential application of 4-Morpholinopyridine in cancer research and treatment strategies .
Platelet Aggregation Inhibition
Derivatives of 4-Morpholinopiperidine have been used to create P2Y12 antagonists , which are important for the inhibition of platelet aggregation. This is crucial in preventing thrombosis and managing cardiovascular diseases .
MilliporeSigma - 4-Morpholinopyridine MilliporeSigma - 4-Morpholinopiperidine
Safety and Hazards
4-Morpholinopyridine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .
Mechanism of Action
Target of Action
It’s known that this compound can be used in the synthesis of 1-alkyl-4-morpholinopyridinium halides .
Mode of Action
4-Morpholinopyridine undergoes morpholine ring contraction when reacting with trimethylsilylmethyllithium . This reaction is a key part of its interaction with its targets.
Result of Action
4-Morpholinopyridine may be used as a secondary enhancer to improve the chemiluminescence of horseradish peroxidase (HRP) catalyzed oxidation of luminol . This suggests that it could have a role in enhancing biochemical reactions.
properties
IUPAC Name |
4-pyridin-4-ylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-3-10-4-2-9(1)11-5-7-12-8-6-11/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWQYVJVCXMTJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399887 | |
Record name | 4-Morpholinopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinopyridine | |
CAS RN |
2767-91-1 | |
Record name | 4-Morpholinopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2767-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Morpholinopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Pyridyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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